![molecular formula C10H18ClNO2 B2480590 Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate CAS No. 1375000-41-1](/img/structure/B2480590.png)

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

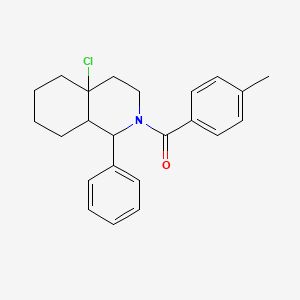

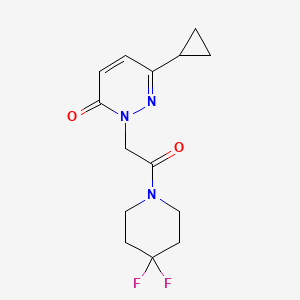

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 . It is closely related to methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for the creation of a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate consists of a bicyclo[2.2.1]heptane core with an ethyl carboxylate and an amine group attached .Physical And Chemical Properties Analysis

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has a molecular weight of 183.25 . The boiling point and other physical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Stereochemical Studies and Heterocyclic Compound Synthesis

Stereochemical research involving Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has led to the preparation of methylene-bridged benzoxazines and benzoxazinones, highlighting its utility in synthesizing complex heterocyclic compounds. This work demonstrated the compound's versatility in accessing diverse chemical structures, offering insights into the synthesis of saturated heterocycles (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984).

Reactions with Levulinic Acid

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate engaged in reactions with levulinic acid, yielding compounds like methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridines. These reactions underscore the compound's reactivity and potential in creating pharmacologically relevant structures, furthering the exploration of novel chemical spaces (Stájer, Szabó, Csámpai, & Sohár, 2004).

Asymmetric Synthesis and Aza-Diels-Alder Reactions

The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions. This process exemplifies the compound's role in stereocontrolled synthetic strategies, offering pathways to chiral compounds that are valuable in medicinal chemistry and drug development (Waldmann & Braun, 1991).

Structural Analysis and Mimicry

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate has been integral in synthesizing and analyzing conformationally constrained γ-turn mimics. These studies provide critical insights into peptide structure and function, aiding the design of novel peptides and peptidomimetics with specific biological activities (Park et al., 2008).

Propiedades

IUPAC Name |

ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-8(12)9-3-5-10(11,7-9)6-4-9/h2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGZEXYWYWRXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(C1)(CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2480524.png)

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)